Convallagenin A
Description
Convallagenin A is a steroidal saponin aglycone predominantly found in plants of the Asparagaceae family, such as Rohdea chinensis and Convallaria majalis. Its core structure consists of a spirostane skeleton (cyclopentanophenanthrene backbone) with hydroxyl groups at the 1β, 3β, and 5β positions . When glycosylated, this compound forms bioactive saponins, such as this compound 3-O-β-D-glucopyranoside, which exhibit significant pharmacological properties, including anti-inflammatory and cardioprotective effects .
Properties
CAS No. |
17149-95-0 |
|---|---|
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,18-triol |
InChI |
InChI=1S/C27H44O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-6-9-26(30)13-17(28)11-22(29)25(26,4)19(18)7-8-24(20,23)3/h15-23,28-30H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
ZUAUXYWVXMTADI-ZRUUGFNHSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6)O)O)C)O)C)C)OC1 |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H](C6)O)O)C)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6)O)O)C)O)C)C)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C27H42O3 (aglycone) .
- Glycosylated Form: C32H52O9 (3-O-β-D-glucopyranoside derivative; molecular weight 580.70 g/mol) .
- Functional Groups : 1β,3β,5β-triol, spirostane backbone.
- ADMET Profile : High intestinal absorption (82.5%), low blood-brain barrier permeability (0.028), and moderate oral bioavailability (55.8%) .
Comparison with Structurally Similar Compounds
Convallagenin A shares structural homology with other spirostanol saponins. Two notable analogs are Convallagenin B and (25R)-5β-spirostan-1β,3β,5β-triol 3-O-β-D-glucopyranoside.
Table 1: Structural and Physicochemical Comparison
Key Structural Differences:
Glycosylation Patterns: this compound derivatives are typically glycosylated at the 3-O position (e.g., glucopyranoside or arabinopyranoside) . (25R)-5β-spirostan-1β,3β,5β-triol 3-O-β-D-glucoside shares the 3-O-glucoside moiety but differs in the 25R stereochemistry, which may influence receptor binding . Convallagenin B’s structure remains partially uncharacterized but is hypothesized to differ in hydroxylation or glycosylation sites .
Stereochemical Variations :
Mechanistic Insights:
- This compound 3-O-β-D-glucoside inhibits NF-kappa-B, reducing pro-inflammatory cytokine production .
- Convallagenin B lacks detailed mechanistic data but is utilized in lipid metabolism studies .
Pharmacokinetic and Toxicity Profiles
Table 3: ADMET and Toxicity Comparison
Critical Observations:
Q & A
Q. What statistical approaches are appropriate for multivariate analysis of this compound’s bioactivity data?
- Methodological Answer : Use principal component analysis (PCA) to reduce dimensionality and partial least squares regression (PLSR) to correlate structural features with activity. Apply false discovery rate (FDR) correction for high-throughput datasets and report effect sizes with confidence intervals .
Key Considerations for Research Design
- Data Contradiction Analysis : Explicitly report limitations (e.g., sample size, assay sensitivity) and use triangulation to validate findings across multiple methodologies .
- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature for experimental protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
